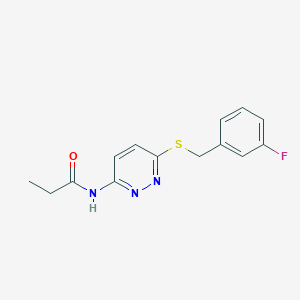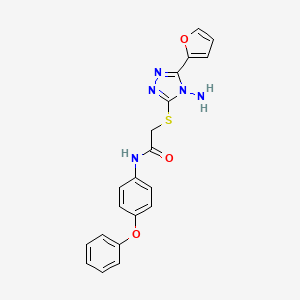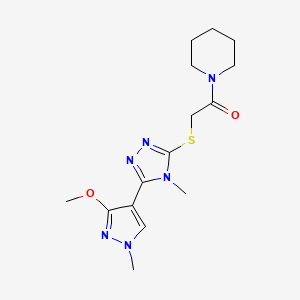![molecular formula C17H11Cl2N3OS B2766733 5-[(2,4-dichlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 478046-18-3](/img/structure/B2766733.png)
5-[(2,4-dichlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-[(2,4-dichlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one” is a complex organic molecule that contains several functional groups and rings . It has an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a quinazolinone group, which is a type of nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The presence of the imidazole and quinazolinone rings would likely contribute to the stability of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .科学的研究の応用
Synthesis and Antibacterial Activity
Quinazolines and imidazoles have garnered significant attention due to their broad biological activities. Research by S. Mood, U. Boda, and H. Guguloth (2022) in the Asian Journal of Chemistry details the synthesis of substituted phenyl-[1,2,4]triazolo[4,3-c]quinazolines starting from anthranilamide. These compounds were then evaluated for their in vitro antibacterial activity, with some demonstrating excellent growth inhibition activity compared to standard drugs like penicillin-G and streptomycin. This study highlights the potential of quinazoline derivatives in developing new antibacterial agents (Mood, Boda, & Guguloth, 2022).
Antiulcer Activity
A. Patil, S. Ganguly, and S. Surana (2010) explored the antiulcer activity of 2-[5-substituted-1-H-benzo(d)imidazol-2-yl sulfinyl]methyl-3-substituted quinazoline-4-(3H)-ones. These derivatives were synthesized and tested against pylorus ligation-induced, aspirin-induced, and ethanol-induced ulcers in a rat model. Some compounds showed higher activity than omeprazole, a standard used in the study. This work, published in the Journal of Chemical Sciences, underscores the therapeutic potential of quinazoline derivatives in ulcer treatment and prevention (Patil, Ganguly, & Surana, 2010).
Novel Synthesis Approaches
Research by C. Shiau, J. Chern, J. Tien, and Kang-chien Liu (1989) in the Journal of Heterocyclic Chemistry presented a new synthesis route for 2, 3-dihydroimidazo[1, 2-c]quinazolin-5(6H)-one and 3, 4-Dihydro-2H-pyrimido[1, 2-c]quinazolin-6(7H)-one. This study provides valuable insights into the synthesis methodologies of quinazoline derivatives, which could be crucial for the development of new compounds with potential applications in various fields of scientific research (Shiau, Chern, Tien, & Liu, 1989).
作用機序
The mechanism of action of this compound would depend on its intended use. Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-[(2,4-dichlorophenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3OS/c18-11-6-5-10(13(19)7-11)9-24-17-20-14-4-2-1-3-12(14)16-21-15(23)8-22(16)17/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMNJSFPBLEBBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C2N1C(=NC3=CC=CC=C32)SCC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(2-thienylmethyl)benzenecarboxamide](/img/structure/B2766651.png)



![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2766657.png)

![2-{3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}-3-(2,4-dichlorophenyl)acrylonitrile](/img/structure/B2766662.png)

![N-(4-methoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2766664.png)
![2-((8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-phenylethanone](/img/structure/B2766668.png)
![2-[(2R)-oxetan-2-yl]ethan-1-ol](/img/structure/B2766669.png)
![[4-(2-Amino-1-morpholin-4-yl-ethyl)-phenyl]-dimethyl-amine](/img/structure/B2766670.png)
